Pyridine-2-sulfonyl Chloride
CAS No.: 66715-65-9
Cat. No.: VC20808572
Molecular Formula: C5H4ClNO2S
Molecular Weight: 177.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66715-65-9 |
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Molecular Formula | C5H4ClNO2S |
Molecular Weight | 177.61 g/mol |
IUPAC Name | pyridine-2-sulfonyl chloride |
Standard InChI | InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H |
Standard InChI Key | JQJOGAGLBDBMLU-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)S(=O)(=O)Cl |
Canonical SMILES | C1=CC=NC(=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Basic Properties
Pyridine-2-sulfonyl chloride is an organosulfur compound containing a pyridine ring with a sulfonyl chloride group at the 2-position . Its structure combines the aromatic nitrogen heterocycle (pyridine) with the reactive sulfonyl chloride functional group, making it a valuable synthetic intermediate . This compound serves as a crucial building block in the preparation of various nitrogen-containing heterocyclic compounds and plays a significant role in pharmaceutical synthesis .
The fundamental chemical identity of pyridine-2-sulfonyl chloride is characterized by the following properties:
Property | Value |
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CAS Number | 66715-65-9 |
Molecular Formula | C₅H₄ClNO₂S |
Molecular Weight | 177.609 g/mol |
Exact Mass | 176.965118 |
Chemical Structure | Pyridine ring with -SO₂Cl at position 2 |
The compound exists as a solid under standard conditions and demonstrates considerable stability when properly stored, though it is sensitive to moisture due to the reactive sulfonyl chloride moiety .
Physical and Chemical Properties
Pyridine-2-sulfonyl chloride possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and determine appropriate handling procedures.
Physical Properties
The physical characteristics of pyridine-2-sulfonyl chloride are summarized in the following table:
Property | Value |
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Physical State | Solid |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 284.2±13.0 °C at 760 mmHg |
Flash Point | 125.7±19.8 °C |
Melting Point | Not available in literature |
Index of Refraction | 1.553 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
These properties indicate that pyridine-2-sulfonyl chloride is a relatively high-boiling compound with low volatility at room temperature . The high boiling point suggests strong intermolecular forces, likely due to the polar nature of the sulfonyl chloride group and potential for hydrogen bonding interactions .
Chemical Properties
From a chemical perspective, pyridine-2-sulfonyl chloride demonstrates reactivity characteristic of both sulfonyl chlorides and pyridine derivatives:
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The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols, making it useful for sulfonamide and sulfonate ester formation .
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The pyridine nitrogen provides directing effects in certain reactions and can participate in coordination chemistry .
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The compound exhibits a LogP value of 0.90, indicating moderate lipophilicity .
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It has a polar surface area (PSA) of 55.41000, which influences its membrane permeability and bioavailability in biological systems .
Nomenclature and Synonyms
Pyridine-2-sulfonyl chloride is known by various synonyms in scientific literature and commercial catalogs. The diversity of nomenclature reflects different naming conventions and contexts of use.
IUPAC and Common Names
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2-Pyridinesulfonyl chloride
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2-Pyridylsulfonyl chloride
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Pyridine-2-sulfonyl acid chloride
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2-Pyridine-sulfonyl acid chloride
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Chloro-2-pyridylsulfone
Related Compounds
A closely related derivative is pyridine-2-sulfonyl chloride hydrochloride (CAS: 111480-84-3), which has the molecular formula C₅H₅Cl₂NO₂S and a molecular weight of 214.06 . This hydrochloride salt form may offer different stability and solubility properties compared to the free base form .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of pyridine-2-sulfonyl chloride, with variations depending on scale, available precursors, and desired purity.
Synthesis from Sodium Pyridine-2-sulfinate
The most commonly reported method involves the conversion of sodium pyridine-2-sulfinate to the corresponding sulfonyl chloride:
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Treatment of sodium pyridine-2-sulfinate with N-chlorosuccinimide (NCS) in dichloromethane generates the sulfonyl chloride .
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The reaction typically proceeds at room temperature and requires approximately 1 hour to complete .
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The reaction mixture is filtered through Celite to remove insoluble materials, and the filtrate contains the desired pyridine-2-sulfonyl chloride .
This synthetic approach is exemplified in the literature for the preparation of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide, where the sulfonyl chloride is generated in situ and immediately reacted with an amine .
Alternative Synthetic Routes
Reactivity and Applications
Pyridine-2-sulfonyl chloride exhibits diverse reactivity patterns that make it valuable in organic synthesis, particularly in the preparation of sulfonamides and heterocyclic compounds.
Sulfonamide Formation
The primary application of pyridine-2-sulfonyl chloride is in the synthesis of sulfonamides:
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Reaction with amines produces N-sulfonylated products that find applications in medicinal chemistry and materials science .
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The formation of sulfonamides typically proceeds under mild conditions, often using pyridine as both solvent and base .
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When reacting with 2-aminopyridines, pyridine-2-sulfonyl chloride can yield complex products including double sulfonylation derivatives under certain conditions .
Research has shown that the best results for forming sulfonamides containing a 2- or 3-aminopyridine core involve adding 2 equivalents of pyridine sulfonyl chloride to 1 equivalent of amine in pyridine and heating the mixture at 80°C for 5 hours .
Transition-Metal-Free Amination
A significant application reported in recent literature is the transition-metal-free amination of pyridine-2-sulfonyl chloride:
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Using magnesium amides (R₂NMgCl·LiCl), researchers have developed methods to introduce amino groups without requiring transition metal catalysis .
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This approach provides access to functionalized pyridines with potential applications in pharmaceutical development .
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The directed ortho-magnesiation of pyridine-2-sulfonamides using TMPMgCl·LiCl has been investigated, allowing for regioselective functionalization .
Synthesis of Complex Heterocycles
Pyridine-2-sulfonyl chloride serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles:
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It can be used in the preparation of aminobipyridines and bipyridine sultams through intramolecular radical substitution reactions .
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The compound facilitates cyclization reactions that yield aza-indoles and aza-carbazoles .
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These heterocyclic products have potential applications in medicinal chemistry and materials science .
Pharmaceutical Relevance
Pyridine-2-sulfonyl chloride has significant pharmaceutical relevance, appearing as both a synthetic intermediate and as a potential impurity in several drug substances.
Role in Drug Synthesis
The compound serves as a building block in the synthesis of pharmaceutically active compounds:
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